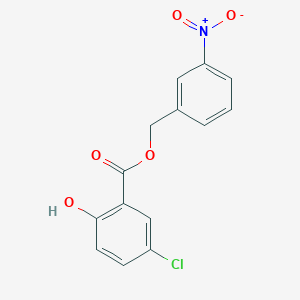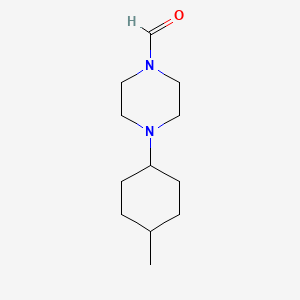
4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The exact mechanism of action of 4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It may also act as an agonist or antagonist at various receptors in the brain, such as the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects
Studies have shown that 4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde has various biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce pain. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde in lab experiments include its potential therapeutic applications and its relatively easy synthesis method. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
May include studying its potential as a treatment for other neurological and psychiatric disorders, investigating its potential side effects and toxicity, and developing more efficient and cost-effective synthesis methods. Additionally, further studies may be needed to fully understand its mechanism of action and to identify potential drug targets for the development of new therapies.
Méthodes De Synthèse
4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde has been synthesized through several methods, including the reaction of 4-methylcyclohexylamine with piperonal in the presence of acetic acid and hydrogen peroxide, and the reaction of 4-methylcyclohexylamine with 4-formylpiperidine in the presence of sodium cyanoborohydride. The purity and yield of the synthesized compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent. It has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
4-(4-methylcyclohexyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11-2-4-12(5-3-11)14-8-6-13(10-15)7-9-14/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQLNMYEVVRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylcyclohexyl)-1-piperazinecarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

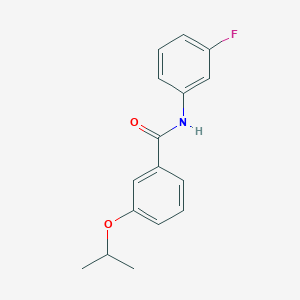
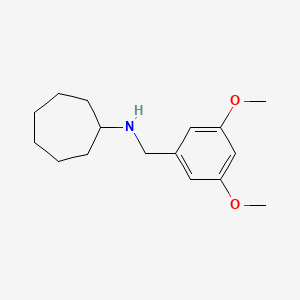
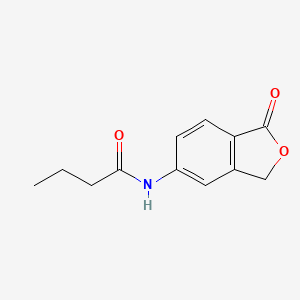


![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)
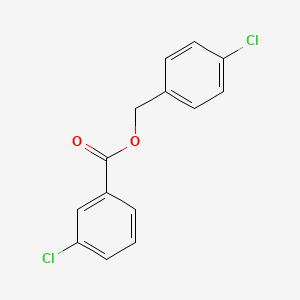
![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)

![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)
